(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine
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Description
The compound (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine is a polysubstituted piperidine derivative that is significant in the field of pharmaceutical chemistry. It is a common intermediate in the synthesis of many pharmaceuticals and is characterized by the presence of a piperidine ring, a hydroxymethyl group, and a 4-fluorophenyl substituent. The absolute configuration of similar compounds has been determined using techniques such as vibrational circular dichroism (VCD) and X-ray diffraction, which are crucial for understanding the conformation and stereochemistry of these molecules .
Synthesis Analysis
The synthesis of α-hydroxyalkyl piperidine derivatives, which are structurally related to the compound , can be achieved through a highly stereocontrolled tandem Aza[4+2]/Allylboration reaction. This novel multicomponent reaction allows for the formation of polysubstituted piperidine derivatives with multiple stereogenic centers in a single operation, demonstrating the potential for efficient synthesis of complex molecules like (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine .
Molecular Structure Analysis
The molecular structure of related piperidine derivatives has been extensively studied using techniques such as VCD and X-ray diffraction. These studies have revealed that compounds with a piperidine ring often adopt a chair conformation with substituents in equatorial positions. The limited rotation of substituent groups like the hydroxymethyl group can be consistent with observed VCD patterns, indicating the sensitivity of VCD to conformational changes .
Chemical Reactions Analysis
Substituted N-benzyl piperidines in the GBR series, which share structural features with the compound of interest, have been synthesized and evaluated for their affinity and selectivity for various transporters such as the dopamine, serotonin, and norepinephrine transporters. These studies provide insights into the chemical reactivity and potential pharmacological applications of piperidine derivatives, including their role as allosteric modulators of transporter binding and function .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular conformation and substituents. For instance, the concentration dependence of absorption spectra in related compounds has indicated aggregation in concentrated solutions, which may affect their solubility and stability. Additionally, the presence of fluorophenyl groups can impact the electronic properties and reactivity of these molecules .
Scientific Research Applications
Paroxetine Hydrochloride and Its Derivatives
Chemical Structure and Pharmacokinetics
Paroxetine hydrochloride, a derivative of (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine, is a selective serotonin reuptake inhibitor (SSRI) indicated for treating various anxiety and stress disorders. Its physicochemical properties, spectroscopic data, and methods of preparation are detailed in research, providing insights into its chemical structure and behavior in biological systems (Germann, Ma, Han, & Tikhomirova, 2013).
Synthesis and Biological Evaluation
Studies on the synthesis and ligand binding of tropane ring analogues of paroxetine, which is closely related to (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine, provide valuable information on its binding affinities and potential therapeutic applications (Keverline-Frantz et al., 1998).
Metabolite Synthesis
The synthesis of major metabolites of paroxetine, derived from (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine, illustrates the metabolic pathways and potential applications in understanding drug metabolism and pharmacokinetics (Segura, Roura, de la Torre, & Joglar, 2003).
Applications in Organic Synthesis
Lipase-Catalyzed Acylation
Research involving the synthesis of non-narcotic analgesic derivatives of (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine showcases the use of enzyme-catalyzed processes in organic synthesis, offering environmentally friendly and efficient synthetic routes (Nieduzak & Margolin, 1991).
Palladium-Catalyzed Arylation
The use of palladium-catalyzed migrative Negishi coupling for the synthesis of 3-aryl-N-Boc-piperidines, related to (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine, demonstrates advanced techniques in creating complex molecular structures (Millet & Baudoin, 2015).
Synthesis of Calcium Channel Blockers
The synthesis of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, structurally related to (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine, demonstrates their potential as calcium channel blockers and antihypertensive agents (Shanklin et al., 1991).
Additional Research Insights
Labeling for Metabolic Studies
The synthesis of labeled forms of paroxetine for use in metabolic studies provides insights into the biotransformation and biological distribution of such compounds (Willcocks, Barnes, Rustidge, & Tidy, 1993).
Absolute Configuration Studies
X-ray diffraction studies on the absolute configuration of (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine derivatives contribute to understanding the spatial arrangement of molecules, crucial for understanding drug-receptor interactions (Peeters, Blaton, & Ranter, 1994).
Spectral Characterization of Impurities
The identification and characterization of degradation impurities in paroxetine, derived from (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine, highlight the importance of quality control in pharmaceuticals (Munigela et al., 2008).
properties
IUPAC Name |
tert-butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3/t13-,15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBDGYQRKQAUJW-ZFWWWQNUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)CO)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434299 |
Source
|
Record name | tert-Butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine | |
CAS RN |
200572-33-4 |
Source
|
Record name | tert-Butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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